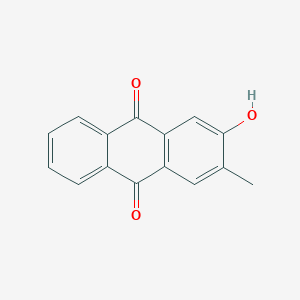

2-Hydroxy-3-methylanthraquinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJHIYAJJKOFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447312 | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17241-40-6 | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 2-Hydroxy-3-methylanthraquinone: A Technical Guide to its Natural Origins and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of 2-hydroxy-3-methylanthraquinone, a naturally occurring anthraquinone derivative with significant therapeutic potential. Addressed to researchers, scientists, and professionals in drug development, this document details its natural sources, provides in-depth experimental protocols for its isolation, and elucidates its mechanisms of action through detailed signaling pathway diagrams.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, most notably within the Rubiaceae family. The primary and most extensively documented sources include:

-

Hedyotis diffusa Willd. (syn. Oldenlandia diffusa (Willd.) Roxb.) : This well-known traditional Chinese medicine is a principal source of this compound.[1] The whole plant is typically utilized for the extraction of this and other bioactive compounds.

-

Oldenlandia herbacea var. herbacea : This species is another documented natural source of this compound.[1]

While other organisms may produce this compound, the aforementioned plants are the most cited in scientific literature for its isolation.

Experimental Protocols for Isolation

The isolation of this compound from its primary natural source, Hedyotis diffusa, involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology synthesized from various studies.

Plant Material and Extraction

-

Plant Material Preparation : The whole plant of Hedyotis diffusa is collected, dried, and pulverized into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is typically extracted with 95% ethanol by reflux.[2] This process is repeated multiple times to ensure exhaustive extraction. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate.[2] The ethyl acetate soluble fraction, which is enriched with anthraquinones, is collected for further purification.

Chromatographic Purification

A series of column chromatography steps are employed to isolate this compound from the ethyl acetate fraction.

-

Silica Gel Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography.[2][3] A gradient elution system of hexane and ethyl acetate is commonly used, starting with a non-polar mobile phase and gradually increasing the polarity.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography.[3] This step is effective in separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification to achieve high purity, preparative HPLC is often employed.[3][4] A reverse-phase C18 column with a mobile phase such as methanol-water is a common choice.

The structure of the isolated this compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The biological activity of this compound has been evaluated in various cancer cell lines. The following table summarizes its cytotoxic effects, presented as IC50 values.

| Cancer Cell Line | IC50 (µM) | Reference |

| Human Leukemia U937 | 66 | [2] |

| Human Lung Cancer SPC-1-A | 66 | [5] |

| Human Prostate Cancer DU145 | 28.82 - 159.20 | [5] |

| Human Prostate Cancer PC-3 | 28.82 - 159.20 | [5] |

| Human Prostate Cancer LNCaP | 28.82 - 159.20 | [5] |

Biosynthesis and Signaling Pathways

The following diagrams illustrate the biosynthetic pathway of anthraquinones in Rubiaceae and the signaling pathways modulated by this compound.

Biosynthesis of Anthraquinones in Rubiaceae

Experimental Workflow for Isolation

MAPK Signaling Pathway Modulation

SIRT1/p53 Signaling Pathway Modulation

References

- 1. This compound | C15H10O3 | CID 10889963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Studies on constituents of Oldenlandia diffusa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Chemical Constituents from Oldenlandia diffusa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of 2-Hydroxy-3-methylanthraquinone (HMA), a natural compound isolated from plants such as Hedyotis diffusa Willd.[1][2] HMA has demonstrated significant anti-cancer properties across a range of cell lines, primarily through the induction of apoptosis and the inhibition of cell proliferation and invasion. This document details the quantitative efficacy of HMA, the experimental protocols used to ascertain its activity, and the signaling pathways through which it exerts its effects.

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 Value (µM) | Time Point (hours) | Reference |

| HepG2 | Hepatocellular Carcinoma | 126.3 | 24 | [2][3] |

| HepG2 | Hepatocellular Carcinoma | 98.6 | 48 | [2][3] |

| HepG2 | Hepatocellular Carcinoma | 80.55 | 72 | [2][3] |

| U937 | Human Leukemic Cells | Activity confirmed, specific IC50 not provided | - | [1] |

| A549 | Lung Carcinoma Cells | Activity confirmed, specific IC50 not provided | - | [4] |

| Osteosarcoma Cells | Bone Cancer | Activity confirmed, specific IC50 not provided | - | [5] |

Core Signaling Pathways Modulated by this compound

HMA exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. These include pathways involved in cell survival, proliferation, apoptosis, and inflammation.

MAPK Signaling Pathway in Leukemic Cells

In human leukemic U937 cells, HMA induces apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it leads to the increased phosphorylation of p38 MAPK and decreased phosphorylation of ERK1/2, culminating in the activation of caspase-3 and apoptosis.[1]

References

- 1. This compound from Hedyotis diffusa Willd induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits homologous recombination repair in osteosarcoma through the MYC-CHK1-RAD51 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Mechanism of Action of 2-Hydroxy-3-methylanthraquinone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-3-methylanthraquinone (HMA) is a naturally occurring anthraquinone, primarily isolated from the medicinal plant Hedyotis diffusa Willd. This compound has garnered significant attention in oncological research due to its demonstrated anti-cancer properties across various cancer cell lines, including leukemia, lung carcinoma, and hepatocellular carcinoma.[1][2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis through multiple signaling cascades, inhibition of cancer cell invasion, and modulation of key inflammatory and survival pathways. This document provides an in-depth technical overview of the molecular mechanisms underlying HMA's anti-neoplastic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanisms of Action

HMA exerts its anti-cancer effects through several coordinated molecular mechanisms. The primary outcomes in cancer cells are the induction of programmed cell death (apoptosis) and the inhibition of processes essential for tumor progression, such as proliferation and invasion.

Induction of Apoptosis

Apoptosis is a critical pathway targeted by HMA. The compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as well as pathways involving key tumor suppressor proteins.

-

Modulation of the MAPK Pathway: In human leukemic U937 cells, HMA has been shown to induce apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it decreases the phosphorylation of ERK1/2 while increasing the phosphorylation of p38MAPK.[1] This shift in MAPK signaling ultimately leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] The JNK1/2 pathway, another branch of MAPK signaling, appears unaffected.[1]

-

Inhibition of the SIRT1/p53 Pathway: In human hepatocellular carcinoma (HepG2) cells, HMA's mechanism is linked to the Sirtuin-1 (SIRT1)/p53 signaling axis.[3][4] HMA inhibits the expression of SIRT1, a protein deacetylase that is often overexpressed in cancer and acts to destabilize the p53 tumor suppressor protein.[3][4] By inhibiting SIRT1, HMA promotes the expression and stability of p53.[3][4] Elevated p53 levels then transcriptionally regulate apoptotic machinery, primarily by decreasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4] This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the activation of caspase-9 and caspase-3, driving the cells toward apoptosis.[3][4]

-

Activation of the Extrinsic Death Receptor Pathway: HMA also triggers the extrinsic apoptotic pathway in human leukemic THP-1 cells. It upregulates the expression of death receptors and their ligands, including Fas/FasL, DR4, and TRAIL, in a time-dependent manner.[5] The engagement of these death receptors leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8, which in turn activates downstream executioner caspases to induce apoptosis.[5]

Inhibition of Proliferation and Invasion

Beyond inducing cell death, HMA actively suppresses the growth and metastatic potential of cancer cells.

-

Downregulation of the IL-6/JAK2/STAT3 Pathway: In lung carcinoma A549 cells, inflammation-induced signaling is a key target of HMA.[2][6] The cytokine Interleukin-6 (IL-6) promotes cancer cell growth and invasion by activating the JAK2/STAT3 pathway. HMA effectively reverses the effects of IL-6 stimulation by inhibiting the tyrosine phosphorylation of both JAK2 and STAT3.[2] This blockade inhibits cell growth and colony formation.[2] Furthermore, it leads to a significant downregulation in the expression of matrix metalloproteinases (MMP-1, MMP-2, and MMP-9), which are crucial enzymes for the degradation of the extracellular matrix during cancer cell invasion.[2] HMA also reduces the expression of a wide array of inflammation-related cytokines, including IL-6, IL-8, and TNF-α.[2][6]

Quantitative Data Summary

The efficacy of HMA has been quantified in several studies. The following tables summarize key findings regarding its cytotoxicity and impact on protein expression.

Table 1: Cytotoxicity of this compound (HMA) in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 h | 126.3 | [3][4] |

| HepG2 | Hepatocellular Carcinoma | 48 h | 98.6 | [3][4] |

| HepG2 | Hepatocellular Carcinoma | 72 h | 80.55 | [3][4] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Summary of HMA's Effects on Key Regulatory Proteins in Cancer Cells

| Protein Target | Pathway | Effect | Cancer Cell Line | Reference |

| p-ERK1/2 | MAPK | ↓ Downregulation | U937 | [1] |

| p-p38MAPK | MAPK | ↑ Upregulation | U937 | [1] |

| p-JAK2 | JAK/STAT | ↓ Downregulation | A549 | [2] |

| p-STAT3 | JAK/STAT | ↓ Downregulation | A549 | [2] |

| SIRT1 | SIRT1/p53 | ↓ Downregulation | HepG2 | [3][4] |

| p53 | SIRT1/p53 | ↑ Upregulation | HepG2 | [3][4] |

| Bcl-2 | Apoptosis | ↓ Downregulation | HepG2, A549 | [2][3][4] |

| Bax | Apoptosis | ↑ Upregulation | HepG2, A549 | [2][3][4] |

| Cleaved Caspase-3 | Apoptosis | ↑ Upregulation | U937, HepG2, A549 | [1][2][3][4] |

| Cleaved Caspase-9 | Apoptosis | ↑ Upregulation | HepG2, A549 | [2][3][4] |

| Cleaved Caspase-8 | Apoptosis | ↑ Upregulation | THP-1 | [5] |

| Fas/FasL | Apoptosis | ↑ Upregulation | THP-1 | [5] |

| MMP-1, MMP-2, MMP-9 | Invasion | ↓ Downregulation | A549 | [2] |

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by HMA and a typical experimental workflow for its investigation.

Caption: HMA modulates the MAPK pathway to induce apoptosis.[1]

References

- 1. This compound from Hedyotis diffusa Willd induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Hedyotis diffusa WILLD induces apoptosis via alteration of Fas/FasL and activation of caspase-8 in human leukemic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-Hydroxy-3-methylanthraquinone (CAS: 17241-40-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological activities of 2-Hydroxy-3-methylanthraquinone. The information is curated for professionals in research and drug development, with a focus on experimental data and methodologies.

Physicochemical Properties

This compound is a naturally occurring anthraquinone derivative found in plants such as Oldenlandia herbacea and Oldenlandia diffusa.[1][2] It is a yellow powder with the following properties:

| Property | Value | Source |

| CAS Number | 17241-40-6 | [1][2] |

| Molecular Formula | C₁₅H₁₀O₃ | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| Melting Point | 299 °C | ChemicalBook |

| Boiling Point (Predicted) | 439.7 ± 34.0 °C | ChemicalBook |

| Density (Predicted) | 1.371 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 7.77 ± 0.20 | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Synthesis and Purification

General Synthesis Protocol: Friedel-Crafts Acylation and Cyclization

This two-step process is a classical approach for synthesizing the anthraquinone core structure.

Step 1: Friedel-Crafts Acylation

The synthesis would theoretically involve the Friedel-Crafts acylation of a substituted benzene, such as a cresol derivative, with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).

-

Reactants: A suitable cresol derivative (e.g., m-cresol) and phthalic anhydride.

-

Catalyst: Anhydrous aluminum trichloride (typically 2.1 molar equivalents).

-

Solvent: Dichloromethane is a common solvent for this reaction.

-

Procedure: The cresol derivative and phthalic anhydride are dissolved in the solvent. The Lewis acid is then added portion-wise while controlling the temperature. The reaction mixture is typically stirred at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 30 minutes).

-

Work-up: The reaction is quenched by carefully adding it to ice-water, followed by acidification to precipitate the intermediate benzoylbenzoic acid derivative.

Step 2: Cyclization

The resulting benzoylbenzoic acid derivative is then cyclized to form the anthraquinone ring system.

-

Reagent: Strong dehydrating agents like fuming sulfuric acid (oleum) or polyphosphoric acid are used.

-

Procedure: The intermediate from Step 1 is heated in the presence of the dehydrating agent (e.g., 4% oleum at 95°C for 2 hours).

-

Work-up: The reaction mixture is cooled and poured onto ice to precipitate the crude anthraquinone product. The precipitate is then filtered, washed with water until neutral, and dried.

General Purification Protocols

Purification of the crude this compound can be achieved through standard laboratory techniques.

Recrystallization:

-

Principle: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

-

Solvent Selection: A solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the general solubility of hydroxyanthraquinones, solvents like ethanol, acetic acid, or toluene could be suitable candidates.

-

Procedure: The crude product is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration and washed with a small amount of cold solvent.

Column Chromatography:

-

Principle: This method separates compounds based on their differential adsorption onto a stationary phase.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of anthraquinones.

-

Mobile Phase: A solvent system with appropriate polarity is used to elute the compounds. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed to achieve good separation.

-

Procedure: The crude product is loaded onto the silica gel column. The mobile phase is then passed through the column, and fractions are collected. The fractions are analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product, which are then combined and the solvent evaporated.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for this compound is not widely published. However, based on the known structure and data from closely related compounds, the expected spectral characteristics are outlined below.

¹H-NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C-NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule, including the carbonyl carbons, the aromatic carbons, and the methyl carbon. The chemical shifts of the carbonyl carbons are expected to be in the downfield region (around 180-190 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C=O (quinone) | 1650-1680 |

| C=C (aromatic) | 1450-1600 |

| C-H (aromatic) | 3000-3100 |

| C-H (methyl) | 2850-2960 |

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules such as CO, CHO, and cleavage of the methyl group.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in ethanol is expected to show absorption maxima characteristic of the anthraquinone chromophore. A study on various anthraquinones reported the UV/Vis spectrum of 3-hydroxy-2-methylanthraquinone (an isomer) in absolute ethanol.[3] This provides an indication of the expected spectral properties.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the context of cancer research, where it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Induction of Apoptosis in Human Leukemia Cells via MAPK Pathway

-

Cell Line: Human leukemic U937 cells.

-

Mechanism: this compound induces apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

Key Molecular Events:

-

Decreases the phosphorylation of ERK1/2 (p-ERK1/2).

-

Increases the phosphorylation of p38 MAPK (p-p38MAPK).

-

Does not affect the expression of p-JNK1/2.

-

Leads to the activation of caspase-3, a key executioner caspase in apoptosis.

-

-

Experimental Validation:

-

The use of an ERK1/2 inhibitor (PD98059) enhanced the apoptosis induced by the compound.

-

Inhibition of p38 MAPK (with SB203580) or caspase-3 decreased the apoptotic effect.

-

Inhibition of Proliferation and Invasion of Human Hepatocellular Carcinoma Cells via SIRT1/p53 Pathway

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Mechanism: The compound inhibits cell proliferation and invasion by targeting the Nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1 (SIRT1) and cellular tumor antigen p53 signaling pathway.

-

Key Molecular Events:

-

Inhibits the expression of SIRT1.

-

Increases the expression of p53.

-

Downregulates the anti-apoptotic protein Bcl-2.

-

Upregulates the pro-apoptotic protein Bax.

-

Activates caspase-9 and caspase-3.

-

References

The Apoptotic Potential of 2-Hydroxy-3-methylanthraquinone: A Technical Guide for Researchers

An In-depth Examination of the Pro-Apoptotic Mechanisms and Methodologies for the Natural Compound 2-Hydroxy-3-methylanthraquinone

Abstract

This compound (HMA), a naturally occurring anthraquinone derivative found in plants such as Hedyotis diffusa Willd, has emerged as a promising candidate in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the apoptosis-inducing effects of HMA, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols utilized for its evaluation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed resource to facilitate further investigation into the therapeutic potential of HMA.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Pharmacological induction of apoptosis in cancer cells is a cornerstone of modern chemotherapy. This compound has garnered significant attention for its cytotoxic effects against a range of cancer cell types, including leukemia, hepatocellular carcinoma, lung cancer, and breast cancer.[1][3][4][5] This guide synthesizes the current understanding of HMA's pro-apoptotic activities, presenting key data and methodologies in a structured format to aid in experimental design and interpretation.

Quantitative Efficacy of this compound

The cytotoxic and pro-apoptotic efficacy of HMA has been quantified in several studies, most notably through the determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 24 | 126.3 | [4] |

| HepG2 | Human Hepatocellular Carcinoma | 48 | 98.6 | [4] |

| HepG2 | Human Hepatocellular Carcinoma | 72 | 80.55 | [4] |

| HepG2 | Human Hepatocellular Carcinoma | Not Specified | 51 | [6] |

Molecular Mechanisms of HMA-Induced Apoptosis

HMA induces apoptosis through multiple, and at times, cell-type-specific signaling pathways. The primary mechanisms identified to date involve the modulation of key protein families such as mitogen-activated protein kinases (MAPKs), the SIRT1/p53 axis, death receptors, and the intrinsic mitochondrial pathway.

Modulation of MAPK Signaling in Leukemia Cells

In human leukemic U937 cells, HMA has been shown to modulate the MAPK signaling pathway.[1] This involves the activation of p38 MAPK and the downregulation of phosphorylated ERK1/2, ultimately leading to the activation of caspase-3 and the execution of apoptosis.[1]

Regulation of the SIRT1/p53 Pathway in Hepatocellular Carcinoma

In human hepatocellular carcinoma HepG2 cells, HMA induces apoptosis by targeting the SIRT1/p53 signaling pathway.[4] HMA inhibits the expression of SIRT1, leading to an increase in the expression of the tumor suppressor p53.[4][7] This, in turn, modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, which culminates in the activation of caspase-9 and caspase-3.[4][7]

Activation of the Extrinsic Apoptotic Pathway in Leukemia Cells

In human leukemic THP-1 cells, HMA has been demonstrated to induce apoptosis through the extrinsic or death receptor pathway.[8] This involves the upregulation of Fas and its ligand (FasL), as well as death receptor 4 (DR4) and TRAIL, leading to the activation of the initiator caspase-8.[8]

Induction of the Intrinsic (Mitochondrial) Apoptotic Pathway

HMA has also been shown to induce apoptosis via the mitochondrial pathway.[2] This is characterized by a collapse of the mitochondrial membrane potential and the subsequent activation of caspase-3.[2] Furthermore, in breast cancer cells, HMA has been observed to increase intracellular calcium levels, leading to the activation of calpain and caspase-4, which are linked to the mitochondrial pathway.[5]

Experimental Protocols

The following section details the methodologies commonly employed in the investigation of HMA-induced apoptosis.

Cell Viability and Proliferation Assays

-

MTT/CCK-8 Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of HMA (e.g., 0, 20, 40, 80, 160 µM) for specified time periods (e.g., 24, 48, 72 hours).[3][7]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Trypan Blue Exclusion Assay: This assay is used to count viable cells.

-

Treat cells with HMA as described above.

-

Harvest the cells and resuspend in phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Apoptosis Detection Assays

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a widely used method to detect and quantify apoptosis.[9]

-

Treat cells with HMA at the desired concentrations and time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Giemsa Staining: This method allows for the morphological assessment of apoptosis.

-

Grow cells on coverslips and treat with HMA.

-

Fix the cells with methanol.

-

Stain the cells with Giemsa solution.

-

Observe the cells under a light microscope for characteristic apoptotic morphology, such as chromatin condensation and nuclear fragmentation.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.[4]

-

Lyse HMA-treated and control cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-p38, SIRT1, p53, Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as MAPK, SIRT1/p53, and the extrinsic death receptor pathway, underscores its potential as a lead compound for the development of novel anticancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of HMA and to elucidate its full range of biological activities. Future studies should aim to validate these findings in in vivo models and to explore potential synergistic effects with existing chemotherapeutic agents.

References

- 1. This compound from Hedyotis diffusa Willd induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis-inducing effects of two anthraquinones from Hedyotis diffusa WILLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylanthraquinone from Hedyotis diffusa WILLD induces Ca(2+)-mediated apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound from Hedyotis diffusa WILLD induces apoptosis via alteration of Fas/FasL and activation of caspase-8 in human leukemic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of 2-Hydroxy-3-methylanthraquinone: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro anticancer activities of 2-Hydroxy-3-methylanthraquinone (HMA), an active compound isolated from the medicinal plant Hedyotis diffusa Willd.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. HMA has demonstrated significant inhibitory effects on the growth of various cancer cell lines, including leukemia, lung carcinoma, and hepatocellular carcinoma.[4][5][6] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the modulation of key cellular signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 126.3 | [5][6] |

| 48 | 98.6 | [5][6] | ||

| 72 | 80.55 | [5][6] | ||

| SPCA-1 | Lung Adenocarcinoma | - | - | [3] |

| Bcap37 | Breast Carcinoma | - | - | [3] |

Note: Specific IC50 values for SPCA-1 and Bcap37 were not explicitly stated in the provided abstracts but growth arrest was observed.[3]

Key Mechanisms of Anticancer Activity

HMA exerts its anticancer effects through the induction of programmed cell death (apoptosis) and inhibition of cell invasion by targeting several critical signaling pathways.

Induction of Apoptosis

HMA has been shown to induce apoptosis in various cancer cells.[1][2][3][5] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the collapse of the mitochondrial membrane potential, activation of initiator caspases (caspase-8 and -9), and executioner caspase-3.[1][3][5]

Modulation of Signaling Pathways

a) MAPK Pathway in Leukemia Cells:

In human leukemic U937 cells, HMA induces apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It leads to the downregulation of phosphorylated ERK1/2 and the upregulation of phosphorylated p38 MAPK, which in turn activates caspase-3.[1]

References

- 1. This compound from Hedyotis diffusa Willd induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Hedyotis diffusa WILLD induces apoptosis via alteration of Fas/FasL and activation of caspase-8 in human leukemic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis-inducing effects of two anthraquinones from Hedyotis diffusa WILLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy-3-methylanthraquinone derivatives and analogues

An In-depth Technical Guide to 2-Hydroxy-3-methylanthraquinone Derivatives and Analogues for Researchers and Drug Development Professionals.

Introduction

This compound (HMA), a naturally occurring anthraquinone found in plants such as Hedyotis diffusa Willd and Oldenlandia diffusa[1][2], has emerged as a significant scaffold in medicinal chemistry and drug development. Anthraquinones, a class of aromatic compounds derived from anthracene, are known for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties[3]. HMA and its synthetic derivatives have garnered considerable attention for their potential as therapeutic agents, particularly in oncology.

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues. It details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their anticancer properties. The document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the complex signaling pathways they modulate.

Synthesis of this compound and its Derivatives

The synthesis of the anthraquinone core and its derivatives can be achieved through several established chemical reactions. The Friedel-Crafts reaction and Diels-Alder cycloaddition are common methods for constructing the basic anthraquinone framework[4].

For instance, a general approach to synthesize the β-methylanthraquinone scaffold involves the intramolecular condensation of p-toluyl-o-benzoic acid using fuming sulfuric acid[5]. The p-toluyl-o-benzoic acid itself can be prepared from phthalic anhydride and toluene[5]. Further modifications, such as hydroxylation, can be achieved through various methods. One industrial method for preparing 1,2-dihydroxyanthraquinone involves the sulfonation of anthraquinone followed by hydrolysis[6].

The synthesis of specific derivatives often involves multi-step processes. For example, novel anthraquinone-based benzenesulfonamide derivatives have been synthesized by first creating an anthraquinone-2-formyl isothiocyanate intermediate, which is then reacted with various sulfonamides[7]. Another approach involves the nitration and subsequent reduction of an alizarin starting material to introduce an amine group, which can then be reacted with sulfonyl chlorides to produce a library of derivatives[8]. These synthetic strategies allow for the systematic modification of the anthraquinone core to explore structure-activity relationships and optimize therapeutic potential.

Biological Activities and Mechanisms of Action

Research has primarily focused on the anticancer effects of HMA and its derivatives across various cancer types. These compounds exert their effects by modulating multiple cellular signaling pathways involved in cell proliferation, apoptosis, and DNA repair.

Anticancer Activity

3.1.1 Induction of Apoptosis in Leukemia

In human leukemic U937 cells, this compound has been shown to induce apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, HMA treatment leads to a decrease in the phosphorylation of ERK1/2 while increasing the phosphorylation of p38MAPK, without affecting JNK1/2. This modulation, coupled with the activation of caspase-3, drives the apoptotic process. The pro-apoptotic effect of HMA is enhanced by ERK1/2 inhibitors and diminished by p38MAPK or caspase-3 inhibitors, confirming the central role of these proteins in its mechanism of action[1].

References

- 1. This compound from Hedyotis diffusa Willd induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H10O3 | CID 10889963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 7. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis [mdpi.com]

- 8. Development of Anthraquinone Analogues as Phosphoglycerate Mutase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Hydroxy-3-methylanthraquinone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylanthraquinone is a naturally occurring anthraquinone found in various plant species, notably within the Rubiaceae family, including Oldenlandia herbacea and Hedyotis diffusa.[1] These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their diverse biological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies.

Core Biosynthesis Pathway: The Shikimate/o-Succinylbenzoic Acid (OSB) Route

In higher plants, particularly in the Rubiaceae family, anthraquinones are primarily synthesized via the shikimate/o-succinylbenzoic acid (OSB) pathway.[2] This pathway utilizes precursors from both the shikimate pathway and the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway to construct the characteristic tricyclic anthraquinone skeleton.

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Naphthoate Core: This stage involves the condensation of precursors from the shikimate pathway to form o-succinylbenzoic acid (OSB), which is then cyclized to create 1,4-dihydroxy-2-naphthoic acid (DHNA).

-

Prenylation and Cyclization: The DHNA core is subsequently prenylated using an isoprenoid precursor, followed by cyclization to form the fundamental anthraquinone structure.

-

Tailoring Reactions: The final stage involves specific hydroxylation and methylation reactions to yield this compound.

The overall proposed biosynthetic pathway is depicted below:

Key Enzymes and Genes

Transcriptome analyses of various anthraquinone-producing plants, such as Rheum officinale and Rubia yunnanensis, have led to the identification of numerous candidate genes encoding the enzymes of this pathway.[3][4]

-

Isochorismate Synthase (ICS): This enzyme catalyzes the conversion of chorismate to isochorismate, a key branch point from primary metabolism into the anthraquinone pathway.

-

o-Succinylbenzoate Synthase (OSBS): OSBS is involved in the formation of o-succinylbenzoic acid.

-

OSB-CoA Ligase: This enzyme activates OSB by attaching a Coenzyme A molecule, preparing it for subsequent cyclization.

-

Naphthoate Synthase: Responsible for the cyclization of OSB-CoA to form the naphthoate core.

-

Prenyltransferase: This enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group, derived from the MEP or MVA pathway, to the naphthoate intermediate.

-

Cyclase: Catalyzes the final ring closure to form the three-ring anthraquinone skeleton.

-

Cytochrome P450 Monooxygenases (putative): The hydroxylation at the C-2 position is likely carried out by a member of this large family of enzymes, which are known to be involved in a wide range of secondary metabolite modifications.

-

S-adenosyl-L-methionine (SAM)-dependent Methyltransferase (putative): The final methylation step to add the methyl group at the C-3 position is hypothesized to be catalyzed by a SAM-dependent methyltransferase.

Quantitative Data

Quantitative data on the specific enzyme kinetics and metabolite concentrations for the biosynthesis of this compound are limited in the available literature. However, data from related pathways and organisms can provide valuable context.

Table 1: Putative Precursor and Intermediate Concentrations in Anthraquinone-Producing Plants

| Metabolite | Plant Species | Tissue | Concentration Range | Reference |

| Chorismate | Arabidopsis thaliana | Seedlings | 0.1 - 1.0 nmol/g FW | N/A |

| Shikimate | Arabidopsis thaliana | Rosette leaves | 5 - 50 nmol/g FW | N/A |

| Anthraquinones (total) | Rubia tinctorum | Cell culture | 50 - 500 mg/L | N/A |

| This compound | Hedyotis diffusa | Whole plant | Detected | [5][6] |

Note: The concentrations of chorismate and shikimate are provided as general estimates from a model plant and may vary significantly in anthraquinone-producing species. FW denotes fresh weight.

Table 2: General Kinetic Parameters of Key Enzyme Families

| Enzyme Family | Substrate | Km Range (µM) | kcat Range (s⁻¹) | Reference |

| Isochorismate Synthase (ICS) | Chorismate | 20 - 100 | 0.1 - 5 | N/A |

| Cytochrome P450 Monooxygenases | Various | 1 - 200 | 0.01 - 100 | N/A |

| SAM-dependent Methyltransferases | Various | 5 - 150 | 0.1 - 20 | N/A |

Note: These are general ranges for these enzyme families from various plant sources and may not be representative of the specific enzymes in the this compound pathway.

Experimental Protocols

Metabolite Extraction and Analysis from Plant Material

This workflow outlines the general steps for extracting and analyzing anthraquinones and their precursors from plant tissues.

Protocol:

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Suspend the powdered tissue in a suitable solvent, such as 80% methanol or an acetonitrile/water mixture, often with the addition of a small amount of acid (e.g., formic acid) to improve the extraction of phenolic compounds. Vortex or sonicate the mixture to ensure thorough extraction.

-

Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) to pellet cell debris.

-

Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

LC-MS/MS Analysis: Analyze the filtered extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 reversed-phase column is typically used for the separation of anthraquinones and their precursors. The mass spectrometer is operated in a mode that allows for both the detection of parent ions and the fragmentation of those ions for structural elucidation and quantification.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of candidate genes identified through transcriptomics, heterologous expression in a host system like E. coli or yeast is a common approach.

Protocol:

-

Gene Cloning: Amplify the coding sequence of the candidate gene from cDNA and clone it into a suitable expression vector. The vector often includes a tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in a rich medium and induce protein expression by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods like sonication or a French press.

-

Purification: Clarify the lysate by centrifugation and purify the recombinant protein using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins).

-

Analysis: Analyze the purity of the protein using SDS-PAGE. The purified protein is then used for in vitro enzyme assays.

In Vitro Enzyme Assay

The function of the purified recombinant enzyme is confirmed by an in vitro assay.

Protocol for a Putative Anthraquinone Hydroxylase (Cytochrome P450):

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the purified cytochrome P450 enzyme, a cytochrome P450 reductase partner (required for electron transfer), NADPH as a cofactor, and the anthraquinone substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching and Extraction: Stop the reaction by adding a solvent like ethyl acetate. Extract the product from the aqueous phase.

-

Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for analysis by LC-MS to identify the hydroxylated product.

Protocol for a Putative Anthraquinone Methyltransferase:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified methyltransferase, the hydroxylated anthraquinone substrate, and S-adenosyl-L-methionine (SAM) as the methyl group donor.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Quenching and Extraction: Stop the reaction and extract the product as described for the hydroxylase assay.

-

Analysis: Analyze the reaction products by LC-MS to detect the methylated anthraquinone.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that begins with central metabolites and proceeds through the specialized shikimate/o-succinylbenzoic acid pathway. While the early steps of this pathway are becoming increasingly understood, the specific enzymes responsible for the final tailoring reactions, namely hydroxylation and methylation, remain to be definitively characterized in plants like Hedyotis diffusa. Future research, combining transcriptomics, proteomics, and metabolomics with classical biochemical techniques, will be essential to fully elucidate this pathway. The identification and characterization of all the enzymes involved will open up opportunities for metabolic engineering to enhance the production of this and other valuable anthraquinones in microbial or plant-based systems, which is of significant interest to the pharmaceutical and biotechnology industries.

References

- 1. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 4. Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-Hydroxy-3-methylanthraquinone in Traditional and Modern Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylanthraquinone (HMA) is a naturally occurring anthraquinone found predominantly in the plant Hedyotis diffusa Willd. (also known as Oldenlandia diffusa or Bai Hua She She Cao in Traditional Chinese Medicine). Historically, plants containing HMA have been utilized for their anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the role of HMA in traditional medicine, its pharmacological activities, and the underlying molecular mechanisms. We present a compilation of quantitative data on its biological effects, detailed experimental protocols for its isolation and analysis, and visual representations of the key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Role in Traditional Medicine

Hedyotis diffusa, the primary source of this compound, has a long history of use in Traditional Chinese Medicine (TCM). It is traditionally recognized for its ability to "clear heat and resolve toxins," making it a staple remedy for a variety of ailments.[1] In TCM, it is often used to treat conditions associated with inflammation and infection, such as sore throat, urinary tract infections, and abscesses.[1] Furthermore, it has been historically employed in the management of various types of cancers.[1][2] The therapeutic applications of Hedyotis diffusa extend to supporting the immune system, promoting liver health, and improving blood circulation.[1] The plant is frequently used in herbal formulations, often in combination with other botanicals to enhance its therapeutic efficacy.[1]

The broader family of anthraquinones, particularly those derived from the Rubiaceae family, have been used in traditional medicine for various purposes, including the treatment of kidney stones, and for their laxative and diuretic effects.[1]

Pharmacological Activities and Quantitative Data

Modern scientific research has begun to validate the traditional uses of HMA, particularly its potent anticancer and anti-inflammatory activities.

Anticancer Activity

HMA has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. The available quantitative data is summarized in the table below.

| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Incubation Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | IC50 | 126.3 | 24 | [3][4] |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | IC50 | 98.6 | 48 | [3][4] |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | IC50 | 80.55 | 72 | [3][4] |

| U937 | Leukemia | Not Specified | IC50 | 66 | Not Specified | [5] |

Anti-inflammatory and Antimicrobial Activities

While the traditional use of Hedyotis diffusa suggests anti-inflammatory and antimicrobial properties, specific quantitative data (IC50 for anti-inflammatory targets and MIC for microbial strains) for this compound are not extensively reported in the currently available literature. However, other anthraquinones have shown significant antimicrobial activity. For instance, a structurally related anthraquinone, rhein, exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus.[6] Another study on various anthraquinones reported MIC values ranging from 2 to 4 µg/mL against multidrug-resistant E. coli.[2]

Experimental Protocols

Extraction and Isolation of this compound from Hedyotis diffusa

A general procedure for the extraction and isolation of anthraquinones from Hedyotis diffusa involves the following steps:

-

Extraction: The dried, whole plant material of Hedyotis diffusa is refluxed with 95% ethanol. The resulting extract is then concentrated under reduced pressure.[5]

-

Partitioning: The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate to separate compounds based on their polarity.[5]

-

Chromatographic Separation: The ethyl acetate fraction, which is rich in anthraquinones, is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane-ethyl acetate, 9:1) and gradually increasing the polarity.[5]

-

Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[5]

The workflow for a typical extraction and isolation process is depicted below.

Cell Viability Assay (CCK-8)

The anti-proliferative effect of HMA on cancer cells can be determined using the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 2 × 10⁴ cells per well and cultured overnight.

-

Treatment: The cells are then treated with various concentrations of HMA (e.g., 0, 20, 40, 60, 80, 100, and 120 µM) for different time intervals (e.g., 24, 48, and 72 hours).[7]

-

Incubation with CCK-8: After the treatment period, the culture medium is replaced with fresh medium containing the CCK-8 reagent. The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

Apoptosis induction by HMA can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Cells are treated with HMA at a specific concentration and for a defined duration.

-

Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

The effect of HMA on the expression levels of specific proteins involved in signaling pathways is analyzed by Western blotting.

-

Protein Extraction: Cells are treated with HMA, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., SIRT1, p53, p-p38, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation and invasion.

SIRT1/p53 Signaling Pathway

HMA has been shown to inhibit the expression of Sirtuin 1 (SIRT1), a histone deacetylase.[3] This inhibition leads to an increase in the acetylation and subsequent activation of the tumor suppressor protein p53.[3] Activated p53 then upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2, ultimately leading to caspase activation and apoptosis.[3]

MAPK Signaling Pathway

In human leukemic U937 cells, HMA induces apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it increases the phosphorylation of p38 MAPK (p-p38) and decreases the phosphorylation of ERK1/2 (p-ERK1/2).[5] The activation of p38 and inhibition of ERK1/2 are known to promote apoptosis in many cancer cell types. This modulation ultimately leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

JAK2/STAT3 Signaling Pathway

HMA has also been found to inhibit the proliferation and invasion of lung carcinoma cells by downregulating the Interleukin-6 (IL-6)-induced Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway. This inhibition leads to a decrease in the expression of downstream targets involved in cell survival and metastasis.

Fas/FasL Signaling Pathway

In human leukemic THP-1 cells, HMA induces apoptosis through the activation of the Fas/FasL death receptor pathway. This leads to the activation of caspase-8, an initiator caspase that triggers the downstream apoptotic cascade.

Crosstalk Between Signaling Pathways

The signaling pathways modulated by HMA are interconnected. For instance, there is known crosstalk between the p53 and MAPK pathways, where p38 MAPK can phosphorylate and activate p53.[8] Additionally, STAT3 signaling can interact with the p53 and MAPK pathways to regulate cancer cell metastasis and drug resistance.[9] The ability of HMA to modulate multiple oncogenic pathways simultaneously likely contributes to its potent anticancer effects. A comprehensive understanding of this network of interactions is crucial for the development of HMA as a therapeutic agent.

Conclusion and Future Directions

This compound, a key bioactive compound from the traditional medicinal plant Hedyotis diffusa, exhibits significant anticancer and anti-inflammatory potential. Its ability to induce apoptosis and inhibit cancer cell proliferation through the modulation of multiple critical signaling pathways, including SIRT1/p53, MAPK, and JAK2/STAT3, makes it a promising candidate for further drug development.

Future research should focus on several key areas:

-

In-depth Pharmacological Profiling: A broader range of quantitative data on the anti-inflammatory and antimicrobial activities of HMA is needed to fully characterize its therapeutic potential.

-

Mechanism of Action: Further elucidation of the crosstalk between the various signaling pathways modulated by HMA will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic targets.

-

In Vivo Studies: While in vitro studies have shown promising results, well-designed in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of HMA in animal models of cancer and inflammatory diseases.

-

Clinical Trials: Ultimately, randomized controlled clinical trials are necessary to determine the therapeutic efficacy and safety of this compound in humans.

References

- 1. New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound inhibits homologous recombination repair in osteosarcoma through the MYC-CHK1-RAD51 axis [pubmed.ncbi.nlm.nih.gov]

- 8. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] The crosstalk between STAT3 and p53/RAS signaling controls cancer cell metastasis and cisplatin resistance via the Slug/MAPK/PI3K/AKT-mediated regulation of EMT and autophagy | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Preparation of 2-Hydroxy-3-methylanthraquinone Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylanthraquinone is a naturally occurring anthraquinone derivative that has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-cancer activities.[1] Accurate and consistent preparation of stock solutions is a critical first step for in vitro and in vivo studies to ensure the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used for dissolving hydrophobic compounds like this compound for biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₀O₃ | [2][3][4] |

| Molecular Weight | 238.24 g/mol | [2][3][4][5][6][7] |

| CAS Number | 17241-40-6 | [2][3][4] |

| Appearance | Yellow powder | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][8] |

| Recommended Storage | 2-8°C | [6] |

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Determine the Required Mass:

-

To prepare a 100 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (238.24 g/mol ).

-

Calculation: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000

-

For example, to prepare 1 mL of a 100 mM stock solution:

-

Mass (mg) = 100 mM * 1 mL * 238.24 g/mol / 1000 = 23.824 mg

-

-

-

Weighing the Compound:

-

Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.

-

Carefully weigh out the calculated amount (e.g., 23.824 mg) of this compound powder into the tube.

-

-

Dissolving the Compound:

-

Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

-

Cap the tube securely.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage and Handling:

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, storage at 4°C may be acceptable, but stability should be verified.

-

Before use, thaw the aliquot at room temperature and vortex briefly to ensure homogeneity.

-

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with the skin.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Workflow Diagram

Caption: Workflow for preparing and storing this compound stock solution.

References

- 1. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H10O3 | CID 10889963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. echemi.com [echemi.com]

- 6. 2-Hydroxy-3-methylanthraquine CAS#: 17241-40-6 [amp.chemicalbook.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. 2-Methyl anthraquinone | 84-54-8 [chemicalbook.com]

Application Notes and Protocols for Determining the Cytotoxicity of 2-Hydroxy-3-methylanthraquinone using an MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylanthraquinone (HMA), a naturally occurring compound found in plants such as Hedyotis diffusa, has garnered significant interest in oncological research for its potential as an anticancer agent.[1][2] Studies have demonstrated its ability to inhibit the growth and proliferation of various cancer cell lines, including those of the lung, liver, breast, and leukemia.[1][2] The cytotoxic effects of HMA are attributed to its capacity to induce apoptosis (programmed cell death) and inhibit cell invasion through the modulation of several key signaling pathways.[1][2][3][4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[6][7]

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance of the solution, the extent of cell death induced by a cytotoxic agent like HMA can be quantified.[7]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cytotoxicity assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 24 | 126.3 | [3][8] |

| 48 | 98.6 | [3][8] | ||

| 72 | 80.55 | [3][8] | ||

| H520 | Non-small cell lung cancer | Not Specified | 7.8 | [9] |

| MCF7 | Breast cancer | Not Specified | 10.2 | [9] |

| SPCA-1 | Lung adenocarcinoma | Not Specified | 33 (protein tyrosine kinases) | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity of this compound

This protocol is a generalized procedure and should be optimized for specific cell lines and laboratory conditions.

Materials:

-

This compound (HMA)

-

Target cancer cell line (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[7]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[7]

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[10]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

-

-

Treatment with this compound:

-

Prepare a stock solution of HMA in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0, 20, 40, 80 µM).[1]

-

Carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of HMA to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve HMA) and a negative control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3][8]

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the medium containing HMA.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[10][12]

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[10] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

-

Solubilization of Formazan:

-

After the 4-hour incubation, carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-